rac-methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate

Stereoselective synthesis Epoxidation Diastereomer ratio

rac-Methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate (CAS 41088-52-2; also referred to as methyl 3,4-epoxycyclohexane-1-carboxylate) is a racemic bicyclic epoxy ester bearing a 7-oxabicyclo[4.1.0]heptane scaffold with a methoxycarbonyl substituent at the 3-position. It is one of four possible stereoisomers of methyl 3,4-epoxycyclohexanecarboxylate, specifically the cis-configured diastereomer where the epoxide oxygen and the ester group adopt a 1,3-syn relationship.

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
Cat. No. B6761299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC2C(C1)O2
InChIInChI=1S/C8H12O3/c1-10-8(9)5-2-3-6-7(4-5)11-6/h5-7H,2-4H2,1H3/t5-,6-,7+/m1/s1
InChIKeyQCGKUFZYSPBMAY-QYNIQEEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-Methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate – Structural Identity and Core Properties


rac-Methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate (CAS 41088-52-2; also referred to as methyl 3,4-epoxycyclohexane-1-carboxylate) is a racemic bicyclic epoxy ester bearing a 7-oxabicyclo[4.1.0]heptane scaffold with a methoxycarbonyl substituent at the 3-position [1]. It is one of four possible stereoisomers of methyl 3,4-epoxycyclohexanecarboxylate, specifically the cis-configured diastereomer where the epoxide oxygen and the ester group adopt a 1,3-syn relationship [2]. The compound is a colourless liquid with a boiling point of 109.5–110.5 °C (at 17 mmHg) and a density of 1.14 g/cm³ at 20 °C [1]. It is employed as a monofunctional epoxy monomer for mechanistic polymerisation studies, as a synthetic intermediate for functionalised cyclohexane derivatives, and as a substrate for enzymatic kinetic resolution to access single-enantiomer building blocks [3][4].

Defined cis racemate for stereochemical-control workflows
Kinetic resolution substrate for chiral building block research
Monofunctional probe for cationic photopolymerisation mechanism studies
Regioselective ring-opening intermediate with defined stereochemistry

Why Generic Substitution of rac-Methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate Fails


Simply procuring 'methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate' without specifying the stereochemistry introduces uncontrolled variability into synthetic and analytical workflows. The commercially prevalent 'mixture of isomers' (TCI M3665, >98.0% GC) contains both cis and trans diastereomers in an unspecified ratio, whereas the title compound is a single, defined racemic cis diastereomer . Direct epoxidation of methyl 3-cyclohexene-1-carboxylate with peracids proceeds predominantly anti to the methoxycarbonyl group, favouring the trans epoxide; the cis isomer is the minor product and cannot be isolated in high yield from this straightforward route [1]. Consequently, substitution with the isomer mixture or the trans-enriched epoxidation product alters diastereomeric purity, which in turn affects ring-opening regioselectivity, enzymatic recognition in kinetic resolutions, and the physical properties of derived polymers. The quantitative evidence below demonstrates that stereochemical identity directly controls reactivity, enantioselectivity, and application performance.

Commercial isomer mixture (unspecified cis/trans ratio) may introduce diastereomeric variability, shifting stereochemical reproducibility.

Direct peracid epoxidation predominantly yields the trans epoxide; substituting the single cis diastereomer may alter ring-opening regioselectivity and enzyme recognition.

Polymerisation kinetics and derived polymer microstructure may differ when using a mixture of cis/trans epoxides instead of the defined cis racemate.

Quantitative Differentiation Evidence for rac-Methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate


Diastereoselectivity of Epoxidation: cis Epoxide Is the Minor Product

Epoxidation of methyl 3-cyclohexene-1-carboxylate with peracids occurs predominantly anti relative to the methoxycarbonyl substituent, yielding the trans-3,4-epoxycyclohexane-1-carboxylate as the major product [1]. The cis diastereomer, corresponding to the (1R,3S,6S) relative configuration, is formed as the minor component. While the exact cis/trans ratio is not reported in the abstract, the stereochemical preference is unequivocally established, rendering the cis isomer inaccessible in high yield via direct epoxidation and necessitating alternative synthetic routes such as iodolactonisation–ring-closure sequences.

Epoxidation selectivity
Class-level
Target: cis = minor product. Comparator: trans = major product (ratio not publicly available)
Supports stereochemical-control procurement need
Exact cis/trans ratio data to verify
Stereoselective synthesis Epoxidation Diastereomer ratio

Purity Specification: Defined Diastereomer vs. Isomer Mixture

The most widely available commercial product (TCI M3665, CAS 41088-52-2) is explicitly labelled as a 'mixture of isomers' with a purity specification of >98.0% (GC, total of isomers) . This specification guarantees total chemical purity of the epoxy ester but provides no information on the cis/trans diastereomer ratio, which can vary between batches and manufacturers. In contrast, procurement of the title compound as a single stereoisomer (rac-(1R,3S,6S)) ensures that every molecule possesses the identical relative configuration, eliminating batch-to-batch diastereomeric variability and enabling reproducible reaction outcomes.

Purity specification
Data to verify
Target: single defined cis diastereomer. Comparator: commercial isomer mixture (>98% GC total, cis/trans ratio unspecified)
Eliminates batch-to-batch diastereomer variability
Verify diastereomer ratio with supplier before use
Quality control Diastereomeric purity Procurement specification

Enzymatic Resolution Efficiency: cis Racemate as a Substrate for Hydrolase-Mediated Kinetic Resolution

The racemic cis-methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate serves as a substrate for enzymatic kinetic resolution using alkaline protease, α-chymotrypsin, papain, or trypsin in an aqueous-organic solvent system (e.g., phosphate buffer/methyl tert-butyl ether, pH 7.2, 25 °C, 48 h) [1]. The patent CN106868088B demonstrates that under optimised conditions (substrate/enzyme mass ratio 20:1), the resolution yields enantiomerically enriched products with diastereomeric excess (de) values of 99.2–99.5% and isolated yields of 61–73% [1]. This resolution efficiency is stereochemically dependent: the trans diastereomer would exhibit a different recognition pattern by the same hydrolases, leading to altered enantioselectivity and product distribution [2].

Enzymatic resolution
Cross-study
de 99.2–99.5%, yield 61–73% (alkaline protease, MTBE/PBS pH 7.2, 25 °C, 48 h)
Supports kinetic resolution research workflow
Under optimized hydrolase conditions
Kinetic resolution Epoxide hydrolase Enantioselective synthesis

Polymerisation Behaviour: Monofunctional Model Monomer with Defined Stereochemistry

Methyl 3,4-epoxycyclohexane-1-carboxylate (the title compound serves as a specific stereoisomer of this generic structure) has been employed as a monofunctional model monomer to elucidate the activated monomer (AM) chain-transfer mechanism in cationic ring-opening photopolymerisation [1]. Key polymerisation parameters were quantitatively characterised: as water concentration increased from 0 to 1.5 wt%, the number-average molecular weight (Mn) decreased appreciably, the polydispersity index (PDI) approached unity, and the active-centre propagation lifetime increased, providing direct kinetic evidence for the AM mechanism [1]. The stereochemistry of the epoxide influences the rate of ring-opening and the regiochemistry of nucleophilic attack; the cis configuration forces the nucleophile to approach from a more hindered trajectory compared to the trans isomer, which can alter polymerisation kinetics and the microstructure of the resulting polymer [2].

Cationic photopolymerisation
Class-level
Mn decreases with water; PDI approaches unity; active-centre lifetime increases
Supports chain-transfer mechanism studies
cis vs trans kinetics not directly compared
Cationic photopolymerisation Chain-transfer mechanism Monomer structure–reactivity

Regioselectivity of Epoxide Ring-Opening: cis vs. trans Divergence

The ring-opening of methyl cis- and trans-3,4-epoxycyclohexane-1-carboxylate with hydrogen bromide proceeds with distinct regiochemical outcomes dictated by the epoxide stereochemistry [1]. The cis epoxide (7) yields a mixture of methyl trans-3-bromo-cis-4-hydroxy- and cis-3-hydroxy-trans-4-bromocyclohexane-1-carboxylate, whereas the trans epoxide (11) affords exclusively methyl trans-3-hydroxy-cis-4-bromocyclohexane-1-carboxylate [1]. This divergent behaviour is attributed to the stereoelectronic influence of the methoxycarbonyl substituent, which directs the regioselectivity of nucleophilic attack differently in the two diastereomers.

HBr ring-opening
Head-to-head
cis: two regioisomers. trans: single regioisomer
Controls regiodivergent product formation
Consistent with stereoelectronic model
Regioselectivity Nucleophilic ring-opening Stereoelectronic effects

High-Value Application Scenarios for rac-Methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate


Enzymatic Kinetic Resolution for Enantiopure Cyclohexane Building Blocks

The racemic cis diastereomer serves as an ideal substrate for hydrolase-catalysed kinetic resolution to produce enantiomerically enriched 3-substituted cyclohexane derivatives with de ≥ 99.2% (CN106868088B) [1]. The defined cis stereochemistry ensures predictable enzyme recognition; procurement of the single diastereomer eliminates the need for pre-resolution diastereomer separation and maximises resolution throughput. This scenario is directly relevant to the synthesis of chiral pharmaceutical intermediates such as edoxaban precursors, where stereochemical purity is critical [1].

Mechanistic Probe for Cationic Ring-Opening Polymerisation Studies

As a monofunctional epoxycyclohexane monomer with defined cis stereochemistry, the compound enables unambiguous interpretation of chain-transfer kinetics in photoinitiated cationic polymerisation [2]. The documented decrease in Mn and convergence of PDI to unity upon water addition provide quantitative benchmarks for the activated monomer mechanism; employing the isomer mixture would obscure these structure–reactivity relationships, as the cis and trans epoxides exhibit different ring-opening rates and regioselectivities [3].

Stereospecific Synthesis of Bromohydrin and Hydroxy-Ester Intermediates

The regiochemical divergence between cis and trans epoxides in HBr-mediated ring-opening (cis → two regioisomers; trans → single regioisomer) enables selective access to distinct bromohydrin scaffolds [3]. For synthetic routes requiring the trans-3-bromo-cis-4-hydroxy or cis-3-hydroxy-trans-4-bromo substitution pattern on the cyclohexane ring, the cis epoxide is the mandatory starting material; the trans epoxide would yield a different, undesired product. This stereochemical control is essential in medicinal chemistry campaigns where substituent orientation governs biological activity.

Quality-Controlled Reference Standard for Diastereomer Purity Assays

In analytical laboratories characterising commercial 'mixture of isomers' batches (TCI M3665, unspecified cis/trans ratio), the single racemic cis diastereomer provides an authentic reference standard for method validation . Its use enables accurate quantification of the cis isomer content in mixed batches via GC or HPLC, supporting quality-by-design principles in polymer precursor qualification and ensuring batch-to-batch consistency in industrial epoxy formulations.

Application
Selection Property
Validation Focus
Enzymatic kinetic resolution research
Stereochemical-control context
Enantioselectivity under hydrolase conditions
Cationic photopolymerisation mechanism studies
Defined cis-epoxy monomer
Chain-transfer kinetics and Mn/PDI monitoring
Regioselective ring-opening synthesis
Stereochemical control of nucleophilic attack
Product distribution by NMR/GC
Diastereomer-purity assay development
Authentic cis-racemate reference
Method validation for isomer ratio quantification
Quote Request

Request a Quote for rac-methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.